molecular formula C7H5ClN2S B11766059 4-Chloro-1H-benzo[d]imidazole-2(3H)-thione

4-Chloro-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B11766059
M. Wt: 184.65 g/mol
InChI Key: KQUTVWJWZYTKLM-UHFFFAOYSA-N
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Description

4-Chloro-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 4th position and a thione group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of o-phenylenediamine derivatives with carbon disulfide or thiourea under acidic or basic conditions. One common method includes the reaction of 4-chloro-o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding benzimidazole.

    Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1H-benzo[d]imidazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the chlorine and thione substitutions.

    2-Mercaptobenzimidazole: Similar structure with a mercapto group instead of a thione.

    4-Chlorobenzimidazole: Lacks the thione group but has the chlorine substitution.

Uniqueness: 4-Chloro-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of both the chlorine and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Biological Activity

4-Chloro-1H-benzo[d]imidazole-2(3H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzimidazole ring with a chlorine substituent at the 4-position and a thione group at the 2-position. This configuration is critical for its biological activity, as the presence of chlorine and sulfur can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Studies suggest that it may inhibit specific enzymes or receptors involved in cell signaling pathways, leading to antiproliferative effects against cancer cells. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and growth .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across multiple cancer cell lines. The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM) Comments
MCF-77.29Effective against breast cancer
HL-602.66Potent against leukemia
HCT-11615.5Less effective against colon cancer

These findings indicate that the compound is particularly effective against hematological malignancies compared to solid tumors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as follows:

Bacterial Strain MIC (µg/ml) Activity
Staphylococcus aureus50Moderate antibacterial activity
Escherichia coli62.5Effective against enteric infections
Salmonella typhi12.5High antibacterial activity

The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of benzimidazole compounds, including this compound. For example, a recent study synthesized various substituted imidazol-2-thiones and assessed their antiproliferative activities in vitro. The results indicated that modifications to the phenyl ring significantly impacted biological activity, with certain substitutions enhancing potency against cancer cells .

One notable case involved the combination of this compound with other agents to enhance its efficacy. The synergistic effects observed when combined with other chemotherapeutics suggest potential for use in combination therapy for more effective cancer treatment .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

4-chloro-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H2,9,10,11)

InChI Key

KQUTVWJWZYTKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=S)N2

Origin of Product

United States

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